4-Fluoropyrimidin-5-amine

Description

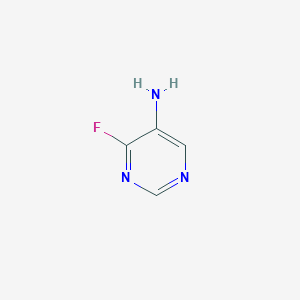

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4FN3 |

|---|---|

Molecular Weight |

113.09 g/mol |

IUPAC Name |

4-fluoropyrimidin-5-amine |

InChI |

InChI=1S/C4H4FN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 |

InChI Key |

HYRRFYJXRVTJCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Fluoropyrimidin 5 Amine

Established Synthetic Routes to the 4-Fluoropyrimidin-5-amine Core Structure

Traditional methods for constructing the pyrimidine (B1678525) ring often involve the condensation of a three-carbon unit with an amidine-containing fragment. Recent advancements have refined these routes for fluorinated analogues, improving efficiency and substrate scope.

Cyclocondensation Strategies Utilizing Fluorinated Enolate Precursors

A prominent strategy for synthesizing the 4-amino-5-fluoropyrimidine core involves the cyclocondensation of a fluorinated enolate with amidine salts. A notable example is the reaction between potassium (Z)-2-cyano-2-fluoroethenolate and various amidine hydrochlorides. nih.gov This method proceeds under mild conditions and does not require additional basic additives, furnishing high yields of the desired 2-substituted-5-fluoro-4-aminopyrimidines. nih.gov

The use of small, fluorinated building blocks like the potassium enolate salt is advantageous as it circumvents the often difficult regioselective fluorination at later stages of a synthesis. nih.gov The reaction tolerates a wide range of functional groups on the amidine, including aliphatic and aromatic substituents. nih.gov

Table 1: Examples of 2-substituted 5-fluoro-4-aminopyrimidines synthesized via cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate and amidine hydrochlorides. Data sourced from Lucas et al. (2020). nih.gov

Amination and Amidation Approaches for Pyrimidine Core Formation

Another established route begins with readily available di-halogenated pyrimidines, such as 2,4-dichloro-5-fluoropyrimidine (B19854). This precursor allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce amine functionalities. The chlorine atoms at the C2 and C4 positions exhibit different reactivities, enabling selective substitution.

Typically, amination occurs preferentially at the C4 position. For instance, reacting 2,4-dichloro-5-fluoropyrimidine with various amines can yield 2-chloro-4-amino-5-fluoropyrimidine intermediates. A second nucleophilic substitution can then be performed at the C2 position to introduce another amino group, leading to 2,4-diaminopyrimidine (B92962) derivatives. This stepwise approach provides a versatile method for creating a library of differentially substituted aminopyrimidines.

Development of Novel and Efficient Synthetic Protocols for this compound

Research continues to focus on developing more efficient, cost-effective, and environmentally benign synthetic methods. This includes the exploration of advanced catalytic systems and green chemistry principles.

Exploration of Organocatalytic and Metal-Catalyzed Transformations

Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for C-N bond formation in the synthesis of aminopyrimidines. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the efficient N-arylation of aminopyrimidines. nih.gov These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions, which can require harsh conditions. internationaljournalcorner.com For instance, palladium catalysts can facilitate the challenging second nucleophilic substitution on a pyrimidine core, often with high yields. internationaljournalcorner.com

Copper-catalyzed amination reactions also provide a valuable alternative for the synthesis of amine-based molecular frameworks. researchgate.netresearchgate.netnih.gov While organocatalysis has seen significant growth, its specific application to the direct synthesis of the this compound core is an emerging area. researchgate.netresearchgate.net However, organocatalysts are being explored for producing chiral pyrimidine derivatives, for example, through asymmetric Mannich reactions involving trifluoromethyl-substituted ketimines. researchgate.net

Sustainable and Green Chemistry Methodologies in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. ijnc.irrroij.com For pyrimidine synthesis, this includes the use of alternative energy sources like ultrasound (sonochemistry) and microwaves. nih.govrsc.org

Sonochemistry has been shown to accelerate reactions, leading to high yields in shorter timeframes and under milder conditions. researchgate.netbenthamdirect.comnih.gov The mechanical effects of acoustic cavitation can enhance mass transfer and reaction rates. benthamdirect.com Similarly, microwave-assisted organic synthesis (MAOS) is a valuable tool for efficiently preparing pyrimidine derivatives, often reducing reaction times from hours to minutes and improving yields. internationaljournalcorner.comrsc.orgrsc.org

The use of environmentally benign solvents, such as water or recyclable media like β-cyclodextrin, is another key aspect of green pyrimidine synthesis. nih.govtandfonline.com Furthermore, developing processes that reduce waste, such as avoiding the production of phosphoric acid wastewater seen in some traditional chlorination methods, is a critical goal.

Functionalization and Structural Diversification Strategies for this compound Derivatives

The this compound scaffold is a versatile template for structural diversification, which is crucial for tuning the properties of the final compounds. The pyrimidine ring, activated by the fluorine atom and potentially other halo-substituents, is amenable to various post-synthesis modifications.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalization. The chlorine or fluorine atoms on the pyrimidine ring can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups. vulcanchem.com The amino group already present on the ring can also be a site for further derivatization, such as acylation.

Palladium-catalyzed cross-coupling reactions are also extensively used to build complexity. For example, Suzuki coupling can be employed to form C-C bonds by reacting a halogenated pyrimidine intermediate with an arylboronic acid, introducing various aryl or heteroaryl substituents. acs.org This strategy is widely used in medicinal chemistry to explore structure-activity relationships.

Table 2: Common strategies for the functionalization and diversification of the fluoropyrimidine core.

Regioselective Substitutions and the Impact of Substituent Effects

The reactivity of the this compound core is dictated by the electronic properties of the pyrimidine ring and the interplay of the fluoro and amino substituents. The pyrimidine ring itself is electron-deficient, which generally makes it susceptible to nucleophilic attack. The fluorine atom at the 4-position and the amino group at the 5-position further influence this reactivity, often in opposing ways.

In nucleophilic aromatic substitution (SNAr) reactions, the position of attack is governed by the ability of the ring to stabilize the intermediate negative charge (Meisenheimer complex). For dichlorinated pyrimidines, substitution often occurs preferentially at the C4 position. wuxiapptec.com However, the presence of other substituents can alter this selectivity. For instance, in 2,4-dichloro-5-fluoropyrimidine, amination with aqueous ammonia (B1221849) under kinetic control at low temperatures favors substitution at the 4-position.

The electronic nature of substituents on the pyrimidine ring plays a significant role in directing regioselectivity. Electron-donating groups, such as methyl groups, can alter the regioselectivity in electrophilic substitution reactions, while electron-withdrawing groups like methoxy (B1213986) groups can influence reactivity in nucleophilic substitutions. For example, in the synthesis of 2,4-diaminopyrimidine scaffolds from 2,4-dichloro-5-fluoropyrimidine, the initial substitution by an amine occurs at the C4-position. mdpi.com

The steric bulk of substituents also exerts a considerable influence. Large substituents can hinder access to adjacent positions, thereby directing incoming reagents to less sterically crowded sites. wuxiapptec.com This interplay of electronic and steric effects allows for the controlled and regioselective functionalization of the this compound scaffold.

Table 1: Impact of Substituents on the Reactivity of the Pyrimidine Ring

| Substituent Type | Electronic Effect | Impact on Reactivity towards Nucleophiles | Typical Directing Effect |

| Fluoro (-F) | Strong Electron-Withdrawing (Inductive) | Activating | Ortho, Para directing in EAS |

| Amino (-NH2) | Strong Electron-Donating (Resonance) | Deactivating | Ortho, Para directing in EAS |

| Methyl (-CH3) | Electron-Donating (Inductive) | Deactivating | Ortho, Para directing in EAS |

| Methoxy (-OCH3) | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Activating | Ortho, Para directing in EAS |

| Trifluoromethyl (-CF3) | Strong Electron-Withdrawing | Activating | Meta directing in EAS |

EAS: Electrophilic Aromatic Substitution

Synthesis of Complex Conjugates and Hybrid Molecular Architectures

The versatile reactivity of this compound and its derivatives makes it an excellent scaffold for the construction of complex conjugates and hybrid molecules with potential biological applications. These strategies often involve coupling the pyrimidine core with other pharmacologically relevant moieties to create novel chemical entities with enhanced or synergistic activities.

One common approach is the synthesis of conjugates where a bioactive molecule is linked to the pyrimidine ring. For instance, conjugates of 5-fluorouracil (B62378) (a related fluoropyrimidine) with pectin (B1162225) have been synthesized to target the colon for drug delivery. researchgate.net Similarly, pyrimidine conjugates with a 7,8-difluoro-3,4-dihydro-3-methyl-2H- Current time information in Bangalore, IN.benzoxazine fragment have been prepared and evaluated for their antiviral activity. mdpi.com These syntheses typically involve nucleophilic substitution reactions where a linker attached to the bioactive molecule displaces a leaving group on the pyrimidine ring. mdpi.com

The development of hybrid molecules, where two or more pharmacophoric units are fused or linked, is another important area. Hybrid molecules combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold have been designed and synthesized, demonstrating antimycobacterial activity. libretexts.org In a similar vein, hybrid molecules incorporating the 5-fluorocytosine (B48100) (a derivative of 4-amino-5-fluoropyrimidin-2(1H)-one) and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and shown to possess anticancer properties. The synthesis of these hybrids often involves multi-step sequences, including the initial functionalization of the pyrimidine ring followed by coupling with the second heterocyclic system.

The Mannich reaction is another powerful tool for creating complex architectures. Modified Mannich reactions using 8-hydroxyquinoline, formaldehyde, and various amines have been employed to synthesize aminomethylated 8-hydroxyquinolines with pharmacological relevance. nih.gov This type of reaction could potentially be applied to this compound to introduce diverse aminoalkyl side chains.

Table 2: Examples of Hybrid Molecules Derived from Fluoropyrimidines

| Hybrid Molecule Type | Component 1 | Component 2 | Potential Application | Reference |

| Pyrimidine-Pectin Conjugate | 5-Fluorouracil | Pectin | Colon-specific drug delivery | researchgate.net |

| Pyrimidine-Benzoxazine Conjugate | Chloropyrimidine | 7,8-difluoro-3,4-dihydro-3-methyl-2H- Current time information in Bangalore, IN.benzoxazine | Antiviral | mdpi.com |

| Pyrazinamide-Thiazole Hybrid | Pyrazinamide | 4-Phenylthiazol-2-amine | Antimycobacterial | libretexts.org |

| 5-Fluorocytosine-Oxadiazole Hybrid | 5-Fluorocytosine | 1,3,4-Oxadiazole | Anticancer |

Considerations for Scale-Up in Research and Development Settings

The transition of a synthetic route from a laboratory scale to a larger, kilogram-scale production in a research and development (R&D) setting presents a unique set of challenges. For a molecule like this compound and its derivatives, careful consideration of several factors is crucial to ensure a safe, efficient, and reproducible process.

Process Optimization and Robustness: A key aspect of scale-up is the optimization of reaction conditions to maximize yield and purity while ensuring the process is robust and tolerant to minor variations. srce.hr This often involves a Design of Experiments (DoE) approach to systematically evaluate the impact of parameters such as temperature, reaction time, solvent, and reagent stoichiometry. srce.hrresearchgate.net For instance, in the synthesis of related pyrimidine derivatives, the choice of solvent and the amount of base have been shown to be critical for controlling the regioselectivity and minimizing the formation of impurities. researchgate.net

Purification and Isolation: Purification methods that are practical on a small scale, such as column chromatography, can become bottlenecks during scale-up due to the large volumes of solvents required and the time-intensive nature of the process. Therefore, developing alternative purification strategies like crystallization or salt formation is often necessary. mdpi.com For example, in the kilogram-scale synthesis of a dual orexin (B13118510) receptor antagonist, a camphor (B46023) sulfonic acid salt formation was developed to overcome low diastereoselectivity in a reduction step. acs.org

Safety and Handling: The handling of potentially hazardous reagents and intermediates on a larger scale requires a thorough safety assessment. For fluorinated compounds, the use of fluorinating agents and the potential for the release of hydrogen fluoride (B91410) (HF) must be carefully managed. The synthesis of related 2-chloro-5-fluoropyrimidine (B20137) on a kilogram scale involved careful control of the addition of acetic acid to a refluxing mixture of zinc and the dichloride precursor to manage the reaction rate and ensure safety.

Equipment and Engineering: The choice of reactor and other processing equipment is critical for successful scale-up. Heat transfer, mixing efficiency, and the ability to handle solids are important considerations. Continuous flow reactors are increasingly being explored as an alternative to traditional batch processing, offering advantages in terms of better process control, improved safety, and potentially higher throughput.

Cost-Effectiveness: In an R&D setting, while the primary focus is on producing material for further studies, the cost of goods is still a consideration. The use of expensive reagents, catalysts, and solvents should be minimized where possible. Route scouting to identify more economical synthetic pathways is a common practice during process development. mdpi.com

Table 3: Key Considerations for Scale-Up of this compound Synthesis

| Consideration | Key Aspects | Potential Solutions |

| Process Optimization | Reaction conditions, yield, purity, robustness | Design of Experiments (DoE), solvent screening, catalyst optimization |

| Purification | Scalability of purification method, solvent usage | Crystallization, salt formation, extraction, filtration |

| Safety | Handling of hazardous materials, reaction exotherms | Process hazard analysis, engineering controls, proper PPE |

| Equipment | Reactor design, heat transfer, mixing | Selection of appropriate batch reactors, consideration of continuous flow technology |

| Cost-Effectiveness | Cost of raw materials, reagents, and solvents | Route scouting for more economical pathways, reagent recycling |

Elucidation of Chemical Reactivity and Detailed Mechanistic Pathways of 4 Fluoropyrimidin 5 Amine

Investigation of Nucleophilic and Electrophilic Reactivity Profiles of the Pyrimidine (B1678525) Core

The reactivity of the pyrimidine ring is dictated by the presence of two nitrogen atoms, which render the system π-deficient. bhu.ac.in This inherent electron deficiency makes the pyrimidine core less susceptible to electrophilic attack compared to benzene (B151609) but facilitates nucleophilic substitution. bhu.ac.inwikipedia.org The substituents on 4-Fluoropyrimidin-5-amine, a fluorine atom at position 4 and an amine group at position 5, significantly modulate this reactivity profile.

Electrophilic Reactivity: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two ring nitrogens. wikipedia.org Such reactions, when they do occur, preferentially happen at the C-5 position, which is the least electron-deficient site. wikipedia.orgslideshare.net In this compound, the C-5 position is occupied by a strongly electron-donating amino group (-NH2). This group acts as a powerful activating substituent, increasing the electron density of the ring and making it more susceptible to electrophilic attack. researchgate.net Conversely, the fluorine atom at C-4 is a strongly electron-withdrawing group, which deactivates the ring. The interplay of these opposing electronic effects governs the electrophilic substitution potential. The activating effect of the amino group is generally dominant, directing electrophiles to the positions ortho and para to it. However, in this specific heterocyclic system, the available positions are limited, and reactions like halogenation or nitration, if feasible, would be influenced by this substitution pattern.

Nucleophilic Reactivity: The π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. slideshare.net In this compound, the fluorine atom at the C-4 position is an excellent leaving group, further enhancing the ring's susceptibility to nucleophilic attack at this site. thieme-connect.com The electron-withdrawing character of the fluorine atom and the two ring nitrogens creates a significant partial positive charge on the C-4 carbon, making it a prime target for nucleophiles such as amines, alkoxides, and thiolates. The amino group at C-5, being electron-donating, would slightly decrease the reactivity towards nucleophiles compared to a pyrimidine with only an electron-withdrawing group at C-4.

The following table summarizes the expected reactivity profile of the this compound core.

| Ring Position | Substituent | Electronic Effect | Predicted Electrophilic Reactivity | Predicted Nucleophilic Reactivity |

| C-2 | - | Electron Deficient | Low | High |

| C-4 | -F | Electron Withdrawing | Very Low | Very High (F is a good leaving group) |

| C-5 | -NH₂ | Electron Donating | High | Low |

| C-6 | - | Electron Deficient | Low | High |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

While specific kinetic and thermodynamic data for transformations of this compound are not extensively available in public literature, studies on related fluorinated pyrimidines and other pyrimidine derivatives provide a framework for understanding these properties.

Reaction Kinetics: Kinetic studies on pyrimidine derivatives focus on determining reaction rates, rate-limiting steps, and the influence of reaction conditions. For instance, the kinetics of the reaction of 5-fluorocytosine (B48100) with hydroxylamine (B1172632) have been shown to follow a mechanistic path involving acid catalysis, with the rate-limiting step changing depending on the hydroxylamine concentration. rsc.org For reactions involving this compound, such as nucleophilic substitution at the C-4 position, the rate would likely follow second-order kinetics, being dependent on the concentrations of both the pyrimidine substrate and the incoming nucleophile. The rate constant (k) would be influenced by factors like solvent polarity, temperature, and the nature of the nucleophile. For example, studies on amide bond formation, a common transformation for amino-functionalized heterocycles, show that the rate-determining step can be the initial reaction between a carboxylic acid and a coupling agent like EDCI. luxembourg-bio.com

Thermodynamic Studies: Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) dictate the feasibility and position of equilibrium for a given reaction. For this compound, these parameters are critical for understanding its interactions, such as binding to biological targets. Isothermal titration calorimetry (ITC) is a key technique for determining these values. Studies on the binding of pyrimidine-containing sulfonamides to carbonic anhydrase isoforms reveal the importance of dissecting observed and intrinsic thermodynamic parameters, which can be influenced by protonation events. plos.org The binding of these compounds is often enthalpy-driven. plos.orgnih.gov

The table below presents example thermodynamic data for the binding of a benzenesulfonamide (B165840) inhibitor with a pyrimidine moiety to human carbonic anhydrase II (hCA II), illustrating the types of parameters determined in such studies. plos.org

| Parameter | Value | Unit | Significance |

| pKa (calculated) | 8.7 | - | Acid dissociation constant of the sulfonamide group. |

| ΔHprot | 7.9 | kcal/mol | Enthalpy of protonation. |

| Kb (binding constant) | 1.1 (± 0.2) x 10⁸ | M⁻¹ | Affinity of the inhibitor for the enzyme. |

| ΔG (Gibbs free energy) | -10.9 (± 0.1) | kcal/mol | Spontaneity of the binding reaction. |

| ΔH (Enthalpy) | -11.0 (± 0.1) | kcal/mol | Heat change upon binding; indicates favorable interactions. |

| -TΔS (Entropy) | 0.1 | kcal/mol | Change in disorder of the system upon binding. |

Catalytic Activation Mechanisms and Mechanistic Pathway Elucidation

Many transformations of pyrimidine derivatives are facilitated by catalysts that lower the activation energy and provide alternative reaction pathways. gunt.de For a molecule like this compound, catalytic activation is particularly relevant for cross-coupling reactions and C-F bond transformations.

Catalytic Activation: Transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni), are widely used to functionalize halogenated pyrimidines. The fluorine at C-4, while a good leaving group in SNAr, can also be activated for cross-coupling reactions under specific catalytic conditions. Nickel-catalyzed amination of fluoro-aromatics with primary amines, for example, can proceed with high selectivity for the formation of secondary amines. mdpi.com Similarly, palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to form new carbon-carbon or carbon-nitrogen bonds at the C-4 position, displacing the fluorine atom. researchgate.net The amino group at C-5 can also participate in or direct catalytic reactions. The development of transient directing groups has enabled the site-selective C-H functionalization of molecules containing free amine groups. nih.gov

Mechanistic Pathways: The elucidation of mechanistic pathways involves identifying all elementary steps, including the formation of intermediates and transition states.

Nucleophilic Aromatic Substitution (SNAr): The most probable pathway for the reaction of this compound with a nucleophile (Nu⁻) at C-4 involves a two-step addition-elimination mechanism.

Addition: The nucleophile attacks the electron-deficient C-4 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and onto the electronegative nitrogen atoms.

Elimination: The aromaticity is restored by the expulsion of the fluoride (B91410) leaving group (F⁻), yielding the substituted pyrimidine product. This step is typically fast.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): A plausible catalytic cycle for the reaction of this compound with an organoboron reagent (R-B(OR)₂) would involve:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of the pyrimidine to form a Pd(II) intermediate. This is often the rate-limiting step for C-F activation.

Transmetalation: The organic group (R) is transferred from the organoboron reagent to the Pd(II) center, displacing the fluoride. This step requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Mechanistic studies on related systems, such as the Chan-Lam amination, have utilized spectroscopic and computational methods to identify key catalytic intermediates, including Cu(II)-paddlewheel complexes, and to understand off-cycle inhibitory processes. organic-chemistry.org

Advanced Spectroscopic and Spectrometric Analysis for Reaction Intermediates

Identifying and characterizing transient reaction intermediates is essential for confirming mechanistic proposals but presents a significant challenge due to their high reactivity and short lifetimes. nih.gov A combination of advanced analytical techniques is employed for this purpose. researchgate.net

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR is a powerful tool for structural elucidation. rsc.org For studying reactions of this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would be invaluable. ¹⁹F NMR is particularly useful for monitoring reactions involving the C-F bond, as the chemical shift of the fluorine nucleus is highly sensitive to its chemical environment. The appearance of a signal for the fluoride ion (F⁻) and the disappearance of the signal for the covalently bonded fluorine would confirm the substitution. Low-temperature NMR can be used to slow down reactions and increase the concentration of intermediates to detectable levels. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is exceptionally well-suited for detecting charged intermediates in the solution phase. researchgate.net By coupling a reaction vessel directly to the mass spectrometer, it is possible to obtain "snapshots" of the reaction mixture over time, identifying the mass-to-charge ratios of reactants, intermediates, products, and catalyst states. High-resolution mass spectrometry (HRMS) can provide exact mass measurements to confirm the elemental composition of these species.

Infrared (IR) and UV-Visible Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can monitor the progress of a reaction by tracking the disappearance of vibrational bands of reactant functional groups and the appearance of those belonging to products. ajchem-a.com For catalytic reactions involving transition metals, UV-Vis spectroscopy can be used to study the electronic transitions of the metal center and observe changes in its oxidation state during the catalytic cycle.

X-ray Crystallography: While challenging for short-lived intermediates, X-ray diffraction can provide unambiguous structural information if an intermediate can be stabilized and crystallized. This has been achieved for certain catalytic intermediates in reactions like the Chan-Lam amination, providing crucial insights into the catalyst's structure. organic-chemistry.org

The table below outlines the application of these techniques for analyzing a hypothetical nucleophilic substitution on this compound.

| Analytical Technique | Application | Information Obtained |

| ¹⁹F NMR | Monitor reaction progress | Disappearance of signal for C-F bond; appearance of signal for F⁻ ion. |

| ¹H, ¹³C NMR | Structural analysis | Changes in chemical shifts of ring protons/carbons upon substitution. |

| ESI-MS | Detection of intermediates | Direct observation of the m/z of the charged Meisenheimer complex. |

| FTIR | Functional group analysis | Changes in vibrational frequencies of the C-F bond and other functional groups. |

Applications in Pre Clinical Medicinal Chemistry and Molecular Biology Research

4-Fluoropyrimidin-5-amine as a Privileged Pharmacophore in Drug Discovery

The term "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets. The this compound structure has emerged as such a scaffold, demonstrating its versatility in the design of inhibitors for various enzyme classes. The pyrimidine (B1678525) core is a key component of nucleobases, making it a natural starting point for designing molecules that interact with enzymes involved in nucleic acid metabolism. nih.gov The strategic placement of a fluorine atom and an amino group enhances its drug-like properties and binding capabilities. nih.gov

The this compound scaffold has been extensively used as a template for generating libraries of compounds for high-throughput screening. nih.gov Researchers synthesize a wide array of derivatives by modifying the core structure at various positions, leading to the identification of hits against new biological targets. This approach leverages the inherent bioactivity of the pyrimidine core while exploring new chemical space. For instance, the synthesis of various 4-amino-5-fluoropyrimidines has been developed to create a diverse set of molecules for biological evaluation. nih.govresearchgate.net

One notable example is the discovery of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for cancer therapy. nih.gov This discovery was the result of a quantitative high-throughput screen of over 400,000 compounds, followed by medicinal chemistry optimization of the initial hits. nih.gov

The rational design of therapeutic candidates based on the pyrimidine scaffold involves a deep understanding of the target's three-dimensional structure and the principles of molecular recognition. nih.govnih.gov The fluorine atom at the 5-position of the pyrimidine ring is a key feature in many rationally designed drugs. nih.gov Its high electronegativity can alter the pKa of adjacent functional groups, influence metabolic stability, and form specific interactions, such as hydrogen bonds or halogen bonds, with the target protein. nih.gov

The amino group at the 4-position serves as a crucial hydrogen bond donor and can be a point of attachment for various substituents to modulate potency, selectivity, and pharmacokinetic properties. mdpi.com Structure-based drug design is a powerful strategy that has been successfully applied to develop pyrimidine-based inhibitors. For example, the rational design of 4,5-disubstituted-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-ones led to the discovery of potent and selective inhibitors of the EGF-R tyrosine kinase family. nih.gov Similarly, a structure-based approach was used to develop 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51. nih.gov

| Design Principle | Rationale | Example Application |

| Fluorine Substitution | Enhances metabolic stability and binding affinity through specific interactions. nih.govnih.gov | Development of 5-Fluorouracil (B62378) as a thymidylate synthase inhibitor. nih.govmdpi.com |

| Amino Group Functionalization | Provides a key interaction point and allows for scaffold diversification. mdpi.com | Synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors. nih.gov |

| Structure-Based Design | Utilizes target structure to guide the design of potent and selective inhibitors. nih.govnih.gov | Creation of inhibitors for EGF-R tyrosine kinases and Trypanosoma cruzi CYP51. nih.govnih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure relates to biological activity. For this compound derivatives, these studies involve systematically modifying the scaffold and evaluating the impact on target inhibition. nih.govnih.govresearchgate.net

The process of optimizing a lead compound involves iterative cycles of ligand design, chemical synthesis, and biological testing. nih.gov This process allows medicinal chemists to refine the structure of a molecule to enhance its potency and selectivity for a specific biological target. For example, in the development of USP1/UAF1 inhibitors, SAR studies revealed that the nature of the substituent on the benzyl (B1604629) group and the phenyl ring of the N-benzyl-2-phenylpyrimidin-4-amine core was critical for inhibitory activity. nih.gov

The following table summarizes the SAR findings for a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors. nih.gov

| Compound | R1 (on Benzyl) | R2 (on Phenyl) | IC50 (µM) |

| ML323 | H | 4-Cl | 0.07 |

| Analog 1 | 2-F | 4-Cl | 0.05 |

| Analog 2 | 3-F | 4-Cl | 0.06 |

| Analog 3 | 4-F | 4-Cl | 0.11 |

| Analog 4 | H | H | >25 |

| Analog 5 | H | 4-Me | 1.1 |

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbenthamscience.com These models can then be used to predict the activity of newly designed compounds, thereby accelerating the drug discovery process. nih.gov

Several QSAR studies have been performed on pyrimidine derivatives to understand the structural requirements for their biological activities. benthamscience.comresearchgate.net These studies often employ various molecular descriptors that quantify the steric, electronic, and hydrophobic properties of the molecules. For instance, a 3D-QSAR study on aminopyrimidinyl pyrazole (B372694) analogs as PLK1 inhibitors revealed the importance of steric and electrostatic fields for their inhibitory activity. nih.gov The developed models can guide the design of more potent inhibitors. nih.govmdpi.com

Investigation of Molecular Mechanisms of Action and Target Engagement

Understanding the molecular mechanism of action of a drug candidate is crucial for its further development. This involves identifying the specific biological target and elucidating how the compound interacts with it to produce its therapeutic effect.

For derivatives of this compound, a variety of techniques are employed to investigate their mechanism of action. X-ray crystallography can provide a detailed picture of the binding mode of an inhibitor within the active site of its target enzyme. For example, the binding mode of 4-aminopyridyl-based inhibitors with Trypanosoma brucei CYP51 has been characterized by X-ray crystallography, providing a rationale for the observed SAR. nih.gov

Biochemical assays are used to confirm target engagement and to quantify the inhibitory potency of the compounds. researchgate.net In the case of the USP1/UAF1 inhibitors, a strong correlation was demonstrated between the IC50 values for USP1/UAF1 inhibition and the cellular activity, such as increased levels of monoubiquitinated PCNA. nih.gov This provides strong evidence that the observed cellular effects are a direct result of inhibiting the target enzyme.

Furthermore, the well-known anticancer drug 5-Fluorouracil, a related fluoropyrimidine, exerts its effect by targeting thymidylate synthase. mdpi.com The fluorine atom at the C5 position is critical for its mechanism of action. mdpi.com This highlights the importance of the specific placement of the fluorine atom in the pyrimidine ring for target engagement and biological activity.

Enzyme Inhibition Studies

The structural motif of this compound is a key component in the development of various enzyme inhibitors, demonstrating its versatility in targeting different classes of enzymes.

Kinases: The pyrimidine core, a central feature of this compound, is a well-established scaffold for designing kinase inhibitors. mdpi.com Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. nih.gov For instance, the compound 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine exhibited significant inhibitory activity with Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively. nih.gov Furthermore, phenylpyrazalopyrimidines have been explored as inhibitors of tyrosine kinases like Src, with some compounds showing moderate activity. mdpi.com The design of these inhibitors often involves modifying the pyrimidine scaffold to achieve selectivity for specific kinase subfamilies, such as the class III receptor tyrosine kinases. researchgate.net The development of fluorescent kinase inhibitors, which incorporate a fluorophore, also utilizes the pyrimidine structure to create agents for both cancer bioimaging and therapy. nih.gov

Nucleoside Transporters: Equilibrative nucleoside transporters (ENTs) are crucial for the transport of nucleosides and their analogues, making them important targets in chemotherapy. researchgate.net A derivative containing the 4-fluorophenylpiperazinyl methyl pyrimidine amine structure, specifically 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of ENTs. researchgate.netfrontiersin.org Notably, FPMINT displays greater selectivity for ENT2 over ENT1. researchgate.netfrontiersin.org Structure-activity relationship studies on FPMINT analogues have revealed that modifications to different parts of the molecule can significantly impact their inhibitory effects on ENT1 and ENT2. frontiersin.org

Metabolic Enzymes: The fluoropyrimidine structure is central to the action of 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. frontiersin.orgmdpi.com 5-FU and its derivatives undergo metabolic conversion to active metabolites that inhibit key enzymes involved in nucleotide synthesis, such as thymidylate synthase. frontiersin.orgnih.gov The metabolism of these compounds is complex, with various enzymes influencing their activation and degradation pathways. nih.gov For example, dihydropyrimidine (B8664642) dehydrogenase is a key enzyme in the catabolism of 5-FU. mdpi.com

Receptor Binding and Modulation Assays for Molecular Selectivity

The this compound scaffold is also integral to the development of ligands that bind to and modulate various receptors, with a focus on achieving high molecular selectivity.

Serotonin (B10506) Receptors: Disubstituted pyrimidine derivatives have been synthesized and evaluated as selective agonists for the 5-HT2C serotonin receptor. mdpi.com By modifying the substitution pattern on the pyrimidine ring, researchers have developed compounds with high agonistic effects on the 5-HT2C receptor and excellent selectivity over other 5-HT subtypes. mdpi.com Molecular modeling and docking studies are often employed to understand the binding modes of these compounds and to guide the design of more selective ligands. nih.gov

Metabotropic Glutamate (B1630785) Receptors: A notable example is the discovery of VU0424238, a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov This compound, which features a pyrimidin-5-yloxy group, demonstrates high selectivity for mGlu5 over other mGlu receptors, with a Ki value of 4.4 nM. nih.gov

Trace Amine-Associated Receptors (TAARs): In the search for novel antagonists for trace amine-associated receptor 5 (TAAR5), compounds containing amine functionalities have been identified through high-throughput screening. nih.gov While not directly a this compound, the research highlights the importance of amine-containing heterocyclic structures in receptor modulation.

Interrogation of Biochemical Pathways Affected by Compound Interaction

The interaction of compounds containing the this compound core with their biological targets can have profound effects on various biochemical pathways.

Nucleotide Synthesis and DNA/RNA Function: Fluoropyrimidine derivatives, such as 5-FU, directly impact nucleotide synthesis pathways by inhibiting thymidylate synthase. nih.gov This leads to an imbalance in deoxynucleotide pools and the misincorporation of fluoronucleotides into DNA and RNA, ultimately triggering cell death. nih.govnih.gov The study of these interactions provides insight into the mechanisms of action of these anticancer drugs.

Cell Signaling Pathways: Kinase inhibitors derived from the pyrimidine scaffold can disrupt critical cell signaling pathways involved in cell proliferation, survival, and differentiation. nih.gov For example, inhibitors of Aurora kinases interfere with mitotic progression, leading to aberrant cell division and apoptosis. nih.gov Similarly, inhibitors of receptor tyrosine kinases can block downstream signaling cascades that are often dysregulated in cancer. researchgate.net

Adenosine (B11128) Signaling: By inhibiting equilibrative nucleoside transporters, compounds like FPMINT can modulate extracellular adenosine levels. researchgate.net This is significant because adenosine plays a crucial role in various physiological processes through its interaction with adenosine receptors. researchgate.net Therefore, inhibitors of ENTs can indirectly influence adenosine-mediated signaling pathways.

In Vitro Biological Evaluation and Molecular Selectivity Profiling

The preclinical evaluation of compounds derived from this compound involves a range of in vitro assays to determine their biological activity and selectivity.

Cell-Free Enzymatic Assays for Compound Activity

Cell-free enzymatic assays are a fundamental tool for quantifying the direct inhibitory activity of a compound against its purified enzyme target.

Kinase Inhibition Assays: The inhibitory potency of pyrimidine-based compounds against various kinases is often determined using cell-free assays. nih.govmdpi.com These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The results are often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, the IC50 values for N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives against class III receptor tyrosine kinases have been determined using such assays. researchgate.net

Nucleoside Transporter Inhibition Assays: The inhibitory effects of compounds on ENTs are evaluated using in vitro models, such as nucleoside transporter-deficient cells that are transfected to express specific human ENT subtypes (hENT1 or hENT2). researchgate.netfrontiersin.org The assay measures the uptake of a radiolabeled nucleoside, such as [3H]uridine, in the presence of the inhibitor. researchgate.netfrontiersin.org This allows for the determination of IC50 values and provides insights into the mechanism of inhibition (e.g., competitive, non-competitive, irreversible). researchgate.netfrontiersin.org

Phosphodiesterase (PDE) Assays: While not directly involving this compound, the development of label-free LC/MS-based enzymatic activity assays for enzymes like PDE5A demonstrates a valuable technique that can be applied to other enzyme targets. frontiersin.org This method quantifies the substrate and product of the enzymatic reaction, providing a direct measure of enzyme activity and inhibition. frontiersin.org

Cell-Based Functional Assays to Assess Molecular Efficacy

Cell-based functional assays provide a more physiologically relevant context to evaluate the effects of a compound on cellular processes. accelevirdx.com

Antiproliferative Assays: A common method to assess the efficacy of potential anticancer agents is to measure their ability to inhibit the proliferation of cancer cell lines. mdpi.com For pyrimidine-based kinase inhibitors, their antiproliferative activity is often evaluated against a panel of human cancer cell lines. mdpi.com

Modulation of Cellular Signaling: The cellular efficacy of kinase inhibitors can be assessed by measuring their effect on downstream signaling events. For example, the inhibition of Aurora kinases by N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines was confirmed by observing the suppression of mitotic histone H3 phosphorylation in cancer cell lines. nih.gov

Nucleoside Uptake in Cells: The functional consequence of ENT inhibition is measured by assessing nucleoside uptake in whole cells. researchgate.netfrontiersin.org These assays confirm that the inhibitor is cell-permeable and can effectively block the transporter in a cellular environment.

Assessment of Molecular Selectivity and Off-Target Interactions

A crucial aspect of drug development is to ensure that a compound interacts selectively with its intended target to minimize off-target effects.

Kinase Selectivity Profiling: Pyrimidine-based kinase inhibitors are often screened against a large panel of kinases to determine their selectivity profile. researchgate.net This helps to identify potential off-target kinases that could lead to unwanted side effects. The goal is often to develop inhibitors that are selective for a specific kinase or a subfamily of kinases. researchgate.net

Receptor Subtype Selectivity: For receptor ligands, binding and functional assays are performed on a panel of related receptor subtypes to assess selectivity. mdpi.com For example, disubstituted pyrimidine derivatives were tested against various 5-HT receptor subtypes to confirm their selectivity for the 5-HT2C receptor. mdpi.com

Identifying Off-Target Proteins: Computational approaches and experimental techniques can be used to predict and identify potential off-target interactions. mdpi.com For instance, the binding of 5-FU to proteins other than its primary targets has been investigated to understand its broader biological effects. mdpi.com

Computational and Theoretical Chemistry Investigations of 4 Fluoropyrimidin 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

No specific studies utilizing Density Functional Theory (DFT) or ab initio methods for the analysis of the electronic structure or prediction of reactivity for 4-Fluoropyrimidin-5-amine have been identified in the public literature.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interaction Dynamics

There are no available research articles detailing molecular dynamics simulations performed on this compound to analyze its conformational possibilities or its dynamic interactions with specific biological targets.

Molecular Docking and Virtual Screening Methodologies for Ligand Discovery and Optimization

While molecular docking and virtual screening are common for fluoropyrimidine derivatives, no studies have been published that specifically apply these methods to this compound for the purpose of ligand discovery or optimization.

Prediction of Spectroscopic Parameters and Computational Elucidation of Reaction Pathways

Computational studies aimed at predicting the spectroscopic parameters (such as NMR or IR spectra) or elucidating the reaction pathways of this compound are not found in the current body of scientific literature.

In Silico Prediction of Molecular Properties for Research Applications (e.g., Metabolic Stability Prediction through Computational Models)

There is no published research that provides in silico predictions of molecular properties, such as metabolic stability, specifically for this compound.

Advanced Characterization and Analytical Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-Fluoropyrimidin-5-amine. A combination of one-dimensional and two-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provides a complete picture of the molecule's covalent framework and the chemical environment of each atom.

In the ¹H NMR spectrum, one would expect to observe distinct signals for the two protons on the pyrimidine (B1678525) ring and the protons of the amine group. The chemical shifts and coupling constants of the ring protons are particularly informative. The proton at the C2 position and the proton at the C6 position would appear as distinct signals, with their splitting patterns influenced by the adjacent fluorine atom. The amine (-NH₂) protons might appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each of the four carbon atoms in the pyrimidine ring will produce a unique resonance. The carbon atoms directly bonded to the fluorine (C5) and the amine group (C4) will show characteristic chemical shifts. Furthermore, the C-F coupling constants (¹JCF, ²JCF, etc.) are a powerful diagnostic tool for confirming the position of the fluorine substituent.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. It offers high sensitivity and a wide chemical shift range, making it an excellent probe for fluorinated compounds. A single resonance would be expected for the fluorine atom in this compound, and its coupling to adjacent protons (³JHF) would be observable in high-resolution ¹H spectra, providing definitive evidence for its location. In studies of the related compound, 5-fluorocytosine (B48100), ¹⁹F NMR has been effectively used to monitor its uptake and metabolic conversion in biological systems, demonstrating the technique's utility in tracking the fate of fluorinated molecules non-invasively. nih.govoup.com

A 2020 study detailing the synthesis of various 4-amino-5-fluoropyrimidines confirms the utility of these methods, providing detailed ¹H and ¹³C NMR data for the synthesized analogues in their supporting information, which is critical for verifying their structures. nih.gov

Mass Spectrometry Techniques for Molecular Identification and Reaction Progress Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₄H₄FN₃), high-resolution mass spectrometry (HRMS) can confirm its elemental formula by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass of the neutral molecule is 113.0440. In practice, using techniques like electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺, with a theoretical m/z of 114.0519.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion, providing valuable structural information. The fragmentation of this compound is expected to follow pathways characteristic of pyrimidine and aromatic amine compounds. libretexts.org Key fragmentation events would likely involve the loss of small neutral molecules. For instance, the fragmentation of related fluoropyrimidines often involves the cleavage of the glycosidic bond when they are part of a nucleoside structure. researchgate.net For the free base, potential fragmentation could include the loss of HCN or HF, leading to characteristic daughter ions that help confirm the connectivity of the molecule.

In a research context, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring the progress of chemical reactions. nih.gov By analyzing small aliquots of a reaction mixture over time, researchers can track the consumption of starting materials and the formation of the desired product, this compound, as well as any byproducts. This allows for precise optimization of reaction conditions such as temperature, time, and catalysts. High-resolution instruments, such as the Orbitrap mass analyzer, have been used to generate extensive mass spectral libraries for related compounds like 5-Fluorocytosine, providing high-quality tandem spectra that can serve as a reference for structural characterization. mzcloud.org

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, offering a level of detail unattainable by other methods.

While specific crystal structure data for this compound is not publicly available, extensive research on the closely related compound 5-Fluorocytosine (4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidine) provides a clear example of the insights gained from this technique. In a study of a salt, 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate, the crystal structure was determined in great detail. The analysis revealed an orthorhombic crystal system with the space group Pbca. The precise cell dimensions and the arrangement of molecules in the unit cell were established.

A critical aspect revealed by crystallography is the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. In the 5-fluorocytosinium salt, a robust supramolecular structure is formed through a variety of hydrogen bonds, including N—H⋯O, N—H⋯N, and an intramolecular N—H⋯F interaction. These interactions create specific ring motifs and lead to the formation of wave-like sheets, which are further stabilized by C—H⋯π interactions to build a three-dimensional architecture.

This type of analysis is also fundamental to the field of co-crystal engineering. Co-crystals are multi-component crystals where different molecules are held together in a single crystal lattice through non-covalent interactions. By co-crystallizing an active pharmaceutical ingredient (API) with a carefully chosen co-former, it is possible to modify its physicochemical properties. X-ray crystallography is essential for confirming the formation of a true co-crystal and for understanding the specific interactions between the API and the co-former, which is crucial for designing materials with improved properties.

Table 1: Crystallographic Data for 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₅FN₃O⁺·C₆H₄NO₃⁻ |

| Formula Weight | 268.21 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 12.6487 (4) Å b = 7.0786 (2) Å c = 23.7200 (6) Å α = β = γ = 90° |

| Volume | 2123.77 (10) ų |

| Z (Molecules per unit cell) | 8 |

| Calculated Density | 1.678 Mg m⁻³ |

Advanced Chromatographic Techniques for Research-Grade Purification and Separation Science

Advanced chromatographic techniques are essential for the isolation, purification, and analysis of this compound to meet the high-purity standards required for research. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analytical assessment of compounds like this compound. In its preparative form, HPLC can be used to isolate the compound from reaction mixtures and impurities with high resolution, yielding material of research-grade purity (>98-99%). For analytical purposes, reverse-phase HPLC (RP-HPLC) is commonly employed. researchgate.net In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water and a solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape). The retention time of the compound is a characteristic property under specific conditions and the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment.

Gas Chromatography (GC), particularly when coupled with a nitrogen-sensitive detector, is another viable method for the analysis of fluoropyrimidines, although it may require derivatization to increase the volatility of the analyte. nih.gov A study on fluoropyrimidine analysis detailed the use of specific packed columns, such as 3% OV-1 on Gas-Chrom Q, for successful separation. nih.gov

Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful two-dimensional analytical tool. nih.gov LC separates the components of the mixture before they enter the mass spectrometer, which then provides mass information for each separated component. This is particularly useful for identifying impurities and byproducts in a sample, even at very low concentrations, making it an indispensable technique for ensuring the purity and identity of research compounds like this compound.

Future Perspectives and Emerging Research Avenues for 4 Fluoropyrimidin 5 Amine

Exploration of Emerging Synthetic Strategies and Methodological Advancements

The development of novel and efficient synthetic routes is paramount to expanding the chemical space and accessibility of 4-fluoropyrimidin-5-amine derivatives. Future research will likely focus on methodologies that offer improved yields, milder reaction conditions, and greater substrate scope, moving beyond traditional multi-step processes.

A significant advancement has been the synthesis of 4-amino-5-fluoropyrimidines under mild conditions via a cyclocondensation reaction. nih.govnih.gov This method utilizes amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate, a readily prepared fluorinated building block. nih.gov This approach is notable for its high efficiency and tolerance of various functional groups on the amidine substrate, including both aliphatic and aromatic substituents, often resulting in excellent product yields. nih.govnih.gov

Future methodological advancements may include:

Flow Chemistry: The use of continuous flow reactors could enhance the safety and scalability of reactions involving fluorinating agents or high-energy intermediates.

Photoredox Catalysis: Light-mediated reactions could open new pathways for C-H functionalization, allowing for direct modification of the pyrimidine (B1678525) core or its substituents under gentle conditions.

Enzymatic Synthesis: Biocatalysis could provide unparalleled stereoselectivity and regioselectivity, offering an environmentally friendly route to complex chiral derivatives.

| Method | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Cyclocondensation | Potassium 2-cyano-2-fluoroethenolate, Amidine hydrochlorides | Mild conditions, broad substrate scope, excellent yields. | nih.gov |

| Gewald Synthesis Adaptation | Ketones, sulfur, cyanoacetates | Construction of the core pyrimidine ring, followed by functionalization. | |

| Functional Group Interconversion | 5-fluorouracil (B62378) derivatives, chlorinating agents (e.g., POCl₃), aminating agents | Stepwise introduction of chloro and amino groups to a pre-formed ring. |

Identification and Validation of Novel Biological Targets and Therapeutic Modalities

Derivatives of the this compound core have shown significant promise against a variety of biological targets, indicating a rich future in discovering new therapeutic applications. The core structure serves as a versatile scaffold for designing selective inhibitors for several key protein families.

Kinase Inhibition: A prominent area of research involves the development of kinase inhibitors for oncology.

Anaplastic Lymphoma Kinase (ALK): Novel 2,4-dianilino-5-fluoropyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and crizotinib-resistant ALK mutants, making them promising candidates for non-small cell lung cancer.

Cyclin-Dependent Kinases (CDKs): 4-(ortho)-fluorophenyl-5-fluoropyrimidin-2-yl amine derivatives have been investigated as inhibitors of transcriptional CDKs like CDK9, which are crucial for gene regulation and are implicated in hyper-proliferative disorders.

Dual BRD4/PLK1 Inhibition: Aminopyrimidine derivatives have been designed as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in cancer therapy. frontiersin.org

Other Targets:

Sigma Receptors: A series of 1-(pyrimidin-2-yl)piperazine derivatives, which can be conceptually derived from the fluoropyrimidine scaffold, have been identified as potential atypical antipsychotic agents, with a notable affinity for sigma binding sites. mdpi.com

Future work will involve screening libraries of this compound derivatives against a wider array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and epigenetic modulators, to uncover new therapeutic possibilities.

| Derivative Class | Biological Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 2,4-dianilino-5-fluoropyrimidines | Anaplastic Lymphoma Kinase (ALK) | Oncology (e.g., Lung Cancer) | |

| 4-(ortho)-fluorophenyl-5-fluoropyrimidin-2-yl amines | Cyclin-Dependent Kinase 9 (CDK9) | Oncology, Viral Diseases | |

| Aminopyrimidine-2,4-diones | BRD4 and PLK1 (dual inhibitor) | Oncology | frontiersin.org |

| alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanols | Sigma binding sites | Psychosis | mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Chemical and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of drugs based on the this compound scaffold. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel candidates, and accelerate the design-make-test-analyze cycle. granulesindia.com

Emerging applications include:

Generative Models: Deep learning models, such as Generative Adversarial Networks (GANs), can be trained on known active molecules to design entirely new this compound derivatives with optimized properties, such as high target affinity and desirable ADME (absorption, distribution, metabolism, and excretion) profiles.

Predictive Modeling (QSAR): ML algorithms like Support Vector Machines (SVM) and Random Forests can build robust Quantitative Structure-Activity Relationship (QSAR) models. granulesindia.com These models can rapidly screen virtual libraries of thousands of fluoropyrimidine compounds to predict their biological activity, prioritizing a smaller, more promising set for chemical synthesis and biological testing.

Target Identification and Drug Repurposing: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify novel protein targets for which this compound derivatives would be well-suited. granulesindia.com It can also scan existing drug databases to find opportunities for repurposing known fluoropyrimidine-based drugs for new indications. granulesindia.com

| AI/ML Technique | Application | Potential Impact | Reference |

|---|---|---|---|

| Generative Adversarial Networks (GANs) | De novo molecular design | Creation of novel, optimized fluoropyrimidine structures with desired therapeutic profiles. | |

| Support Vector Machines (SVM) / Random Forest | Virtual screening and QSAR | Rapidly predict biological activity and prioritize candidates, reducing synthesis costs. | granulesindia.com |

| Deep Learning / Network Analysis | Target identification and drug repurposing | Uncover new biological targets and find new uses for existing compounds. | nih.govgranulesindia.com |

Development of this compound as Chemical Probes and Research Tools for Biological Systems

Beyond direct therapeutic applications, highly potent and selective inhibitors derived from the this compound scaffold are invaluable as chemical probes. These tools allow researchers to interrogate complex biological systems and elucidate the function of specific proteins in health and disease. nih.gov

A well-characterized inhibitor can be used to:

Validate Drug Targets: By selectively blocking the activity of a protein (e.g., a specific kinase), a chemical probe can help confirm whether that protein is a viable target for therapeutic intervention.

Elucidate Signaling Pathways: Researchers can use probes to dissect cellular signaling cascades, understanding the downstream effects of inhibiting a particular protein. nih.gov For example, a selective ALK inhibitor based on the fluoropyrimidine core could be used to study the specific cellular processes controlled by ALK.

Develop Fluorescent Probes: The scaffold can be conjugated to a fluorophore to create a fluorescent chemical probe. nih.gov Such probes enable the visualization of the target protein within cells using advanced microscopy techniques, providing insights into its subcellular localization and dynamics. nih.gov

The primary challenge and goal in this area is achieving high selectivity for the target of interest to avoid off-target effects that could confound experimental results. nih.gov The development of covalent and photo-crosslinkable probes from the this compound core represents a sophisticated future direction, allowing for permanent labeling and easier identification of protein targets and their binding partners.

Q & A

Q. What are the recommended synthetic routes for 4-Fluoropyrimidin-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting fluorinated pyrimidine precursors with amines under basic conditions (e.g., K₂CO₃ in DMF) at controlled temperatures (60–80°C) can yield the target compound. Optimizing solvent polarity (e.g., DMSO for polar intermediates) and stoichiometric ratios of reactants improves yield. Catalysts like Pd-based complexes may enhance cross-coupling efficiency for aryl-substituted derivatives .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution and ¹H/¹³C NMR for backbone structure validation.

- X-ray Crystallography : Resolves atomic positions and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions in pyrimidine derivatives) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for drug discovery due to its fluorine-enhanced bioavailability and hydrogen-bonding capacity. It is used to synthesize inhibitors targeting kinases or microbial enzymes. For instance, fluoropyrimidine analogs are explored for anticancer activity by mimicking nucleic acid bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from structural polymorphisms or assay conditions. Strategies include:

- Crystallographic Analysis : Compare polymorphic forms (e.g., differences in hydrogen-bond networks affecting binding affinity) .

- Reproducibility Checks : Standardize cell-based assays (e.g., consistent ATP levels in kinase inhibition studies) .

- Meta-Analysis : Cross-reference data across studies using databases like PubChem or EPA DSSTox .

Q. What computational approaches predict the reactivity of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic effects of fluorine substitution on reaction pathways (e.g., electrophilic aromatic substitution).

- Molecular Dynamics (MD) : Simulates solvent interactions and stability in aqueous vs. organic media .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with biological activity .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., cyclopentyl) hinder coupling at the 4-position, favoring reactivity at the 5-amine site.

- Electronic Effects : Electron-withdrawing fluorine directs electrophilic attacks to electron-rich regions, validated via Hammett plots .

Q. What strategies mitigate degradation of this compound during storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.